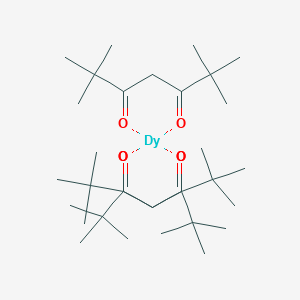

Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound where dysprosium is complexed with 2,2,6,6-tetramethylheptane-3,5-dione, a β-diketone. This compound is known for its stability and ability to form complexes with various metal ions, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione involves the reaction of pinacolone with methyl isobutyl ketone in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures around 50°C. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis follows similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and advanced purification techniques such as sublimation or chromatography are employed to ensure the product’s quality .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohols or hydrocarbons.

Substitution: The compound can participate in substitution reactions, especially in the presence of metal catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Catalysts such as palladium or nickel are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Applications De Recherche Scientifique

2,2,6,6-tetramethylheptane-3,5-dione and its metal complexes have a wide range of applications:

Chemistry: Used as ligands in the synthesis of metal complexes, which are important in catalysis and material science.

Biology: Investigated for potential biological activities, including antibacterial properties.

Medicine: Explored for use in drug delivery systems and as imaging agents.

Industry: Utilized in the production of thin films and coatings, particularly in the semiconductor industry.

Mécanisme D'action

The mechanism of action of 2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable complexes with metal ions. The β-diketone structure allows for the formation of chelates, which can stabilize metal ions in various oxidation states. This property is crucial for its role in catalysis and material science .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-pentanedione: Another β-diketone with similar chelating properties but different steric and electronic characteristics.

1,3-diphenyl-1,3-propanedione: A β-diketone with aromatic substituents, offering different reactivity and stability profiles.

Hexafluoroacetylacetone: A fluorinated β-diketone with enhanced electron-withdrawing properties, leading to different coordination chemistry.

Uniqueness

2,2,6,6-tetramethylheptane-3,5-dione is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence the stability and reactivity of its metal complexes. This makes it particularly useful in applications requiring stable and robust metal-ligand interactions .

Activité Biologique

Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione, commonly known as dipivaloylmethane (DPM), is a β-diketone compound with significant applications in coordination chemistry and biological systems. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C₁₁H₂₀O₂

- Molecular Weight : 184.28 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 202.8 °C

- Melting Point : 19 °C

DPM is characterized by its ability to form stable complexes with metal ions, particularly lanthanides such as dysprosium. This property enhances its utility in various biochemical applications.

Biological Activity Overview

DPM exhibits several biological activities that are significant for medicinal chemistry and biochemistry:

- Metal Chelation : DPM acts as a chelator for various metal ions, including dysprosium. This property is crucial in developing metal-based drugs and understanding metal ion homeostasis in biological systems .

- Antioxidant Properties : Research indicates that DPM can scavenge free radicals and reduce oxidative stress in cells. This activity suggests potential applications in preventing oxidative damage associated with various diseases .

- Enzyme Modulation : DPM has been shown to influence enzyme activity by stabilizing metal-enzyme complexes. For example, it can enhance the activity of superoxide dismutase (SOD), an essential enzyme that protects against oxidative stress .

Case Study 1: Antioxidant Activity

A study conducted by Herbots et al. demonstrated that DPM effectively reduced oxidative stress markers in cellular models. The compound was tested on human cell lines exposed to oxidative agents, showing a significant decrease in reactive oxygen species (ROS) levels when treated with DPM compared to control groups .

Case Study 2: Metal Ion Interaction

In a study published in the Journal of Inorganic Chemistry, researchers explored the interaction between DPM and dysprosium ions. The findings revealed that DPM forms stable complexes with dysprosium, which enhances the solubility and bioavailability of the metal in biological systems . This property is particularly useful in drug formulations aimed at delivering dysprosium for therapeutic purposes.

Table of Biological Activities

Propriétés

Numéro CAS |

15522-69-7 |

|---|---|

Formule moléculaire |

C33H57DyO6 |

Poids moléculaire |

712.3 g/mol |

Nom IUPAC |

dysprosium(3+);2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/3C11H19O2.Dy/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |

Clé InChI |

GUBCAZRJSYWFRI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Dy] |

SMILES isomérique |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Dy+3] |

SMILES canonique |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Dy+3] |

Key on ui other cas no. |

15522-69-7 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.